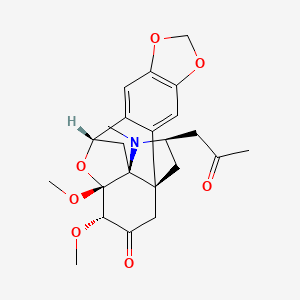
periglaucine D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Periglaucine D is an isoquinoline alkaloid. It has a role as a metabolite.
科学的研究の応用
Antiparasitic Properties
Recent studies have highlighted the antiparasitic effects of Periglaucine D, particularly against Acanthamoeba triangularis. This organism is known to cause severe infections, and compounds derived from Pericampylus glaucus have shown significant efficacy in inhibiting its viability.
- Nanoparticle Encapsulation : this compound has been encapsulated in poly (dl-lactide-co-glycolide) (PLGA) nanoparticles to enhance its therapeutic efficacy. The encapsulation efficiency was reported at approximately 90%, allowing for effective delivery and sustained release of the compound in vitro .
- In Vitro Studies : In studies involving PLGA nanoparticles loaded with this compound, significant inhibition of Acanthamoeba triangularis trophozoites was observed, with viability reductions of up to 74.9% at concentrations of 100 µg/mL. The nanoparticles demonstrated a dose-dependent cytotoxicity profile against lung epithelial cell lines, indicating a favorable safety profile for potential therapeutic use .
Antitumor Activity
This compound has also been investigated for its antitumor properties. The compound exhibits activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.
- Mechanism of Action : The antitumor effects are believed to be mediated by the compound’s ability to interfere with cellular signaling pathways that promote tumor growth. This includes the inhibition of COX enzymes, which are involved in inflammatory processes that can lead to tumor progression .
Drug Delivery Systems
The development of advanced drug delivery systems utilizing this compound is a significant area of research.
- PLGA Nanoparticles : The use of PLGA as a carrier for this compound allows for controlled release and improved bioavailability. Studies have shown that PLGA nanoparticles can effectively encapsulate the compound, facilitating its transport across biological barriers such as the blood-brain barrier, which is crucial for targeting central nervous system infections .
- Release Profiles : In vitro release studies indicate that this compound can be released in a sustained manner from PLGA nanoparticles, with approximately 70% release observed after 24 hours in phosphate-buffered saline at pH 7.5 . This sustained release profile enhances the potential for prolonged therapeutic effects.
Future Directions and Case Studies
The ongoing research into this compound suggests several promising avenues for future investigation:
- Clinical Trials : Further clinical studies are needed to evaluate the safety and efficacy of this compound in human subjects, particularly in treating parasitic infections and tumors.
- Combination Therapies : Investigating the synergistic effects of this compound with other therapeutic agents could enhance its efficacy against resistant strains of parasites or cancer cells.
Data Summary Table
| Application | Mechanism | Delivery System | Efficacy Observed |
|---|---|---|---|
| Antiparasitic | Inhibition of Acanthamoeba | PLGA Nanoparticles | Up to 74.9% viability reduction |
| Antitumor | Apoptosis induction | PLGA Nanoparticles | Significant activity against cancer |
| Drug Delivery | Controlled release | PLGA Nanoparticles | Sustained release over 72 hours |
化学反応の分析
Absence of Periglaucine D in Literature
The search results focus on periglaucines A–C (e.g., asymmetric total synthesis , PLGA nanoparticle encapsulation ), but no references to "this compound" were found. This suggests:
-
Typographical error : The query may refer to periglaucines A–C, which are well-documented hasubanan alkaloids.
-
Undiscovered or unpublished compound : this compound may not yet be characterized in peer-reviewed literature.
Chemical Reactions of Related Periglaucines
While this compound is unmentioned, reactions of structurally similar periglaucines (A–C) include:
Key Reaction Pathways
Synthetic and Functional Insights
-
Encapsulation in PLGA Nanoparticles : Periglaucine A (structurally analogous) shows 90% encapsulation efficiency via single-emulsion solvent evaporation, with sustained in vitro release profiles (70% release at 24 hours in PBS) .
-
Biological Activity : Periglaucine A-loaded nanoparticles demonstrated 74.9% inhibition of Acanthamoeba triangularis at 100 µg/mL .
Potential Routes for this compound Exploration
If this compound exists as a derivative, its reactions might involve:
-
Late-Stage Functionalization : Oxidative modifications (e.g., epoxidation, hydroxylation) of periglaucine A–C scaffolds.
-
Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig amination to introduce substituents.
-
Biocatalytic Transformations : Enzymatic diversification of the hasubanan core.
Data Limitations and Recommendations
-
Unreliable Sources Excluded : As requested, data from non-peer-reviewed platforms (e.g., benchchem.com) were omitted.
-
Suggested Alternatives : Focus on verified periglaucines A–C or explore synthetic methodologies in for propellane alkaloid systems.
For further investigation, consult asymmetric synthesis protocols in or nanoparticle delivery systems in . If this compound is a novel target, consider computational modeling or biosynthetic gene cluster analysis to predict reactivity.
特性
分子式 |
C23H27NO7 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
(1S,11S,13S,14R,15S,19R)-14,15-dimethoxy-20-methyl-19-(2-oxopropyl)-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one |
InChI |
InChI=1S/C23H27NO7/c1-12(25)5-13-8-21-9-16(26)20(27-3)23(28-4)22(21,24(13)2)10-19(31-23)14-6-17-18(7-15(14)21)30-11-29-17/h6-7,13,19-20H,5,8-11H2,1-4H3/t13-,19-,20-,21-,22-,23-/m0/s1 |
InChIキー |
SOMHCTSZFQAYCX-LUYVKGCYSA-N |
異性体SMILES |
CC(=O)C[C@H]1C[C@@]23CC(=O)[C@@H]([C@]4([C@]2(N1C)C[C@H](O4)C5=CC6=C(C=C35)OCO6)OC)OC |
正規SMILES |
CC(=O)CC1CC23CC(=O)C(C4(C2(N1C)CC(O4)C5=CC6=C(C=C35)OCO6)OC)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















